N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide
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Overview
Description
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.12084340 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
The research on N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide has primarily focused on understanding its molecular structure and intermolecular interactions. A study by Karabulut et al. (2014) prepared the compound through an acylation reaction and characterized its molecular structure using various spectroscopic methods and X-ray diffraction. The study also explored the influence of intermolecular interactions, such as dimerization and crystal packing, on the compound's geometry, emphasizing the minor effect on bond lengths and angles but a significant impact on dihedral angles and the rotational conformation of aromatic rings (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Pharmacological Activities
Another dimension of research involves synthesizing and evaluating the pharmacological activities of derivatives of this compound. Sakaguchi et al. (1992) synthesized novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, aiming to find compounds with balanced gastrointestinal prokinetic and antiemetic activities. Among the synthesized compounds, one demonstrated promising results as a new type of gastrointestinal prokinetic agent (Sakaguchi, Nishino, Ogawa, Iwanaga, Yasuda, Kato, & Ito, 1992).
Environmental Applications
The environmental applications of related compounds have also been studied. Zhou et al. (2018) investigated the use of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, demonstrating the potential of such compounds in water treatment processes. The study highlighted the environmental-friendly fabrication method and the resin's high adsorption capacity and resistance against coexisting natural organic matter and inorganic ions (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
Reproductive Toxicity
A systematic review by Ghazipura et al. (2017) on the reproductive toxicity of benzophenone-3, a compound structurally related to this compound, examined its impact on human and animal reproduction. The review found associations between high levels of exposure and changes in birth weight and gestational age, suggesting endocrine-disrupting effects (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-11(2)15(18)9-8-14(10)17-16(19)12-4-6-13(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYLXVKQIHTRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.